Product packaging for 5-Bromo-2-chloro-3,4-dimethylpyridine(Cat. No.:)

5-Bromo-2-chloro-3,4-dimethylpyridine

Cat. No.: B12511813
M. Wt: 220.49 g/mol
InChI Key: YRJDAEUCOORLNH-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3,4-dimethylpyridine (CAS 2272958-66-2) is a versatile pyridine derivative designed for research and development applications. This compound serves as a valuable synthetic intermediate, or "building block," in organic and medicinal chemistry. Its molecular structure incorporates both bromo and chloro substituents on the pyridine ring, which allows for selective, step-wise functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) and nucleophilic aromatic substitutions. This makes it a crucial precursor for constructing more complex molecules, particularly in exploring new active pharmaceutical ingredients (APIs) and functional materials. While specific biological data for this exact compound may be limited, its core structure is highly relevant in drug discovery efforts, often appearing in the synthesis of kinase inhibitors and other small-molecule therapeutics. Researchers value this reagent for its potential to introduce key structural motifs into target molecules. The compound is provided with a minimum purity of 95% and should be stored under inert gas (e.g., nitrogen or argon) at 2-8°C to ensure stability. This compound is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrClN B12511813 5-Bromo-2-chloro-3,4-dimethylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chloro-3,4-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-4-5(2)7(9)10-3-6(4)8/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJDAEUCOORLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 2 Chloro 3,4 Dimethylpyridine and Analogous Highly Substituted Pyridines

Direct Synthesis Approaches to 5-Bromo-2-chloro-3,4-dimethylpyridine

The direct synthesis of this compound would ideally involve the sequential and regioselective introduction of chloro and bromo substituents onto a 3,4-dimethylpyridine (B51791) (3,4-lutidine) core. However, the direct halogenation of pyridine (B92270) rings presents notable challenges due to the electron-deficient nature of the heterocycle, which generally requires harsh reaction conditions. nih.govorganic-chemistry.org

Regioselective Halogenation Strategies for Dimethylpyridines

The directing effects of the two methyl groups in 3,4-dimethylpyridine, along with the inherent reactivity of the pyridine ring, play a crucial role in determining the outcome of electrophilic halogenation. The methyl groups are activating and ortho-, para-directing. In the case of 3,4-dimethylpyridine, the C-2, C-5, and C-6 positions are activated. Electrophilic substitution on the pyridine ring is generally disfavored, but when it does occur, it tends to happen at the 3- and 5-positions. nih.govrsc.org

For 3,4-dimethylpyridine, the positions most susceptible to electrophilic attack are C-5 and, to a lesser extent, C-2 and C-6. The presence of the methyl groups at C-3 and C-4 enhances the electron density at these positions, making them more favorable for halogenation compared to unsubstituted pyridine.

Chlorination and Bromination Protocols for Pyridine Scaffolds

The chlorination and bromination of pyridines can be achieved using various reagents and conditions, with the choice of method influencing the regioselectivity and efficiency.

Chlorination: Chlorination of pyridines often requires high temperatures and can lead to a mixture of products. fishersci.ca Common chlorinating agents include chlorine gas (Cl₂) and sulfuryl chloride (SO₂Cl₂). Due to the relatively low selectivity of chlorination, obtaining a single, specific isomer in high yield from a direct approach is often challenging. wikipedia.org For a substrate like 3,4-dimethylpyridine, chlorination would likely yield a mixture of 2-chloro-, 5-chloro-, and 6-chloro-3,4-dimethylpyridine, along with polychlorinated byproducts.

Bromination: Bromination is generally more selective than chlorination. nih.gov Reagents such as bromine (Br₂) in oleum (B3057394) or with a Lewis acid catalyst are commonly employed. For activated pyridines, such as those with amino or hydroxy groups, milder reagents like N-bromosuccinimide (NBS) can be effective. guidechem.com In the case of 3,4-dimethylpyridine, bromination is expected to preferentially occur at the C-5 position, which is activated by both methyl groups and is electronically favored for electrophilic substitution on the pyridine ring.

A plausible, though likely low-yielding, direct synthesis of this compound could involve a two-step halogenation of 3,4-dimethylpyridine. The first step would be bromination to yield 5-bromo-3,4-dimethylpyridine, followed by a less selective chlorination step. However, controlling the regioselectivity of the second halogenation would be a significant hurdle.

Indirect Synthesis Pathways to this compound

Given the challenges of direct halogenation, indirect methods starting from pre-functionalized pyridine derivatives or constructing the substituted pyridine ring from acyclic precursors often provide more reliable and efficient routes.

Transformation of Precursor Pyridine Derivatives

A highly effective strategy for synthesizing polysubstituted pyridines involves the chemical modification of an existing, appropriately substituted pyridine ring. A key precursor for this compound is 2-amino-5-bromo-3,4-dimethylpyridine. The amino group at the C-2 position can be converted to a chloro group via a Sandmeyer-type reaction.

The Sandmeyer reaction involves the diazotization of an amino group with a nitrite (B80452) source, typically sodium nitrite in an acidic medium, to form a diazonium salt. This intermediate is then treated with a copper(I) halide to introduce the corresponding halogen. google.com This method is widely used for the synthesis of aryl halides from anilines and is also applicable to heteroaromatic amines. nih.gov

A representative procedure, adapted from the synthesis of a similar compound, 5-bromo-2,4-dichloropyridine, would involve the following steps: mdpi.comnumberanalytics.com

Diazotization: 2-amino-5-bromo-3,4-dimethylpyridine is dissolved in a strong acid, such as hydrochloric acid, and cooled to a low temperature (e.g., -5 to 0 °C). An aqueous solution of sodium nitrite is then added slowly to form the diazonium salt.

Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) in hydrochloric acid. The diazonium group is replaced by a chlorine atom, releasing nitrogen gas and yielding the desired this compound.

The table below outlines a potential reaction scheme based on analogous transformations.

Table 1: Indirect Synthesis of this compound via Sandmeyer Reaction

StepStarting MaterialReagentsConditionsProductYield (Illustrative)
12-Amino-5-bromo-3,4-dimethylpyridine1. HCl, H₂O2. NaNO₂-5 to 0 °C5-Bromo-3,4-dimethylpyridine-2-diazonium chlorideIntermediate
25-Bromo-3,4-dimethylpyridine-2-diazonium chlorideCuCl, HClRoom TemperatureThis compound~60-70%

Ring-Forming Reactions Yielding Substituted Pyridines

The construction of the pyridine ring from acyclic precursors offers another powerful approach to highly substituted pyridines. These methods, often involving multi-component reactions, allow for the assembly of complex substitution patterns in a single or few steps.

Various strategies exist for pyridine ring synthesis, such as:

Hantzsch Dihydropyridine (B1217469) Synthesis and subsequent oxidation: This classic method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. While versatile, it initially produces a dihydropyridine which must be oxidized to the aromatic pyridine.

Kröhnke Pyridine Synthesis: This method utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297).

[3+3] Cycloadditions: More modern approaches involve the cycloaddition of two three-atom fragments. For instance, the reaction of enaminones with 1,3-dicarbonyl compounds or their equivalents can lead to polysubstituted pyridines.

While no specific literature was found detailing a ring-forming synthesis for this compound, a hypothetical retrosynthetic analysis suggests that it could be assembled from appropriately substituted acyclic fragments. The challenge lies in designing and synthesizing precursors that would reliably cyclize to the desired, highly substituted target.

Optimization of Reaction Conditions and Efficiency

The efficiency of any synthetic route to this compound is highly dependent on the optimization of reaction conditions.

For direct halogenation , key parameters to optimize include:

Temperature: Halogenation of pyridines is often temperature-sensitive. Lower temperatures may increase selectivity but decrease reaction rates.

Solvent: The polarity of the solvent can influence the reactivity of both the pyridine and the halogenating agent.

Catalyst: The choice and concentration of a Lewis or Brønsted acid catalyst can significantly impact the reaction's outcome.

For the indirect pathway via a Sandmeyer reaction , optimization would focus on:

Diazotization Temperature: Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

Catalyst Concentration: The amount of copper(I) chloride can affect the rate and yield of the substitution reaction.

Purity of Starting Materials: The purity of the starting 2-amino-5-bromo-3,4-dimethylpyridine is crucial for a clean reaction and high yield.

The table below summarizes key optimization parameters for the Sandmeyer reaction.

Table 2: Optimization Parameters for the Sandmeyer Reaction

ParameterInfluence on ReactionTypical Optimized Conditions
Temperature Controls the stability of the diazonium salt and reaction rate.Diazotization: -5 to 5 °CSubstitution: Room temperature to 60 °C
Solvent Affects the solubility of reagents and stability of intermediates.Aqueous HCl for diazotization; reaction with CuCl often in the same medium.
Catalyst The choice of copper(I) halide determines the introduced halogen.Copper(I) chloride (CuCl) for chlorination.
Acid Concentration Essential for the formation and stability of the diazonium salt.Concentrated hydrochloric acid is commonly used.

Microwave-Assisted Synthesis of Halogenated Pyridines

Microwave-assisted organic synthesis has emerged as a powerful alternative to conventional heating methods, offering significant advantages such as dramatically reduced reaction times, improved product yields, and enhanced energy efficiency. organic-chemistry.orgnih.govjocpr.com This technology utilizes microwave irradiation to generate heat within the reaction mixture directly, leading to rapid and uniform heating that can accelerate reaction rates and improve process outcomes. nih.gov

A prominent example of this technology's application is in the Bohlmann-Rahtz pyridine synthesis. researchgate.net Traditionally a two-step process, this reaction can be executed in a single, one-pot procedure under microwave irradiation to produce tri- or tetrasubstituted pyridines with complete regiochemical control. organic-chemistry.orgresearchgate.net For instance, the reaction of ethyl β-aminocrotonate with various alkynones at 170°C under microwave conditions yields the desired pyridine products in minutes rather than hours, with yields often superior to those from conventional heating in a sealed tube. organic-chemistry.orgresearchgate.net The efficiency of these microwave-assisted reactions can be further enhanced by the addition of Brønsted or Lewis acid catalysts. organic-chemistry.org

The superiority of microwave heating over conventional methods has been demonstrated across various synthetic protocols. In the synthesis of 1,4-dihydropyridine (B1200194) nucleosides, a comparative study showed that microwave irradiation significantly shortens reaction times while increasing yields. nih.gov

Furthermore, from a green chemistry perspective, microwave-assisted synthesis consistently demonstrates superior metrics. An analysis comparing conventional and microwave methods for the synthesis of pyrimido[4,5-b]quinolines revealed that while the Atom Economy (AE) remains the same, other key metrics such as Reaction Mass Efficiency (RME), Process Mass Intensity (PMI), and E-Factor are substantially better for the microwave process, highlighting it as a greener alternative. nih.gov

The application of microwave assistance extends to a wide array of heterocyclic systems, including the synthesis of pyrazolo[3,4-b]pyridine derivatives rsc.org, 1,3,4-oxadiazoles jocpr.commdpi.com, and various pyridinium (B92312) salts mdpi.com, underscoring its versatility and broad utility in modern synthetic chemistry.

Catalyst-Free Methodologies in Pyridine Functionalization

While transition-metal catalysis is a cornerstone of modern organic synthesis, there is a growing emphasis on developing catalyst-free methodologies to circumvent the use of expensive, and potentially toxic, heavy metals. jiaolei.groupresearchgate.net These approaches offer advantages in terms of cost, sustainability, and simplified product purification. Several innovative catalyst-free strategies for pyridine functionalization have been developed.

One notable approach involves a redox-neutral dearomatization-rearomatization process, which enables highly regioselective meta-C−H functionalization of pyridines and other azaarenes. researchgate.net This method can be used for various transformations, including chlorination, bromination, and iodination, without the need for a catalyst. researchgate.net Other established catalyst-free techniques include functionalization via radical reactions and the derivatization of pyridines through the formation of Meisenheimer-type pyridyl anions. jiaolei.groupresearchgate.net

An example that bridges microwave synthesis and catalyst-free conditions is the preparation of 1,2,4-triazolo[1,5-a]pyridines. mdpi.com This tandem reaction proceeds from enaminonitriles and benzohydrazides under microwave irradiation without any catalyst or additive, demonstrating high efficiency and broad substrate scope. mdpi.com Halogen-containing substrates are well-tolerated in this process, yielding functionalized products that can be used in subsequent coupling reactions. mdpi.com

Another significant catalyst-free method is the C–H functionalization of pyridine N-oxides. A novel, atom-economical synthesis of pyridine-2-yl substituted ureas has been developed that operates under solvent- and halide-free conditions, reacting commercially available pyridine N-oxides directly with dialkylcyanamides. rsc.org This process is highly regioselective; in the case of 3-substituted pyridine N-oxides, functionalization occurs exclusively at the C2 position, providing a direct route to 5-substituted pyridine-2-yl ureas. rsc.org

Solvent Effects and Reaction Parameter Tuning

The optimization of reaction parameters, including the choice of solvent, temperature, and reagent concentrations, is fundamental to achieving high yields and selectivity in the synthesis of substituted pyridines. The solvent, in particular, can profoundly influence reaction pathways and rates.

In a study on the one-pot multicomponent synthesis of highly substituted pyridines, the choice of solvent was shown to be critical. While reactions in polar aprotic solvents like THF and acetonitrile (B52724) provided moderate yields, polar protic solvents such as ethanol (B145695) and methanol (B129727) gave significantly better results. Interestingly, conducting the reaction under solvent-free conditions at an elevated temperature resulted in the highest yield, demonstrating that eliminating the solvent can sometimes be the most effective strategy. researchgate.net

The solvent choice is also critical in microwave-assisted reactions, where polar solvents like dimethyl sulfoxide (B87167) (DMSO) can lead to superior efficiency due to their ability to absorb microwave energy effectively. organic-chemistry.org In other synthetic routes, such as a cascade reaction to form highly substituted pyridines, dimethylformamide (DMF) was identified as the optimal solvent, and the addition of 4Å molecular sieves was found to be crucial for preventing the hydrolysis of transient intermediates. nih.gov

Beyond solvent selection, tuning the electronic properties of the starting materials is another powerful optimization tool. In a palladium-catalyzed meta-C−H olefination, the reaction failed when a simple pyridine template was used. researchgate.net However, by introducing electron-withdrawing groups (e.g., -CF₃, -F) to the C-2 position of the pyridine ring, the coordination properties of the nitrogen atom were modulated, leading to a dramatic increase in product yield from 0% to 63%. researchgate.net This highlights how fine-tuning the electronic nature of the pyridine substrate is a key parameter for controlling reactivity and achieving desired transformations.

Reactivity and Mechanistic Investigations of 5 Bromo 2 Chloro 3,4 Dimethylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution on the pyridine (B92270) ring is generally facilitated by the electron-withdrawing nature of the ring nitrogen atom, which can stabilize the negatively charged intermediate (a Meisenheimer complex). The reaction is most favorable when the leaving group is located at the 2- (α) or 4- (γ) position relative to the nitrogen.

In dihalogenated pyridines, the site of nucleophilic attack is determined by a combination of electronic activation and the nature of the leaving group. For 5-Bromo-2-chloro-3,4-dimethylpyridine, the chlorine atom is at the activated 2-position, while the bromine atom is at the 5-position. In SNAr reactions, the position of the halogen is crucial; the α-position is significantly more activated toward nucleophilic attack than the β-position (position 5).

Therefore, in an amination reaction, a nucleophilic amine is expected to selectively displace the chloride at the C2 position. The greater electronegativity and activation by the adjacent nitrogen atom make the C2 carbon more electrophilic and better able to stabilize the intermediate complex. The bromo group at C5 is significantly less reactive in SNAr and would likely remain intact under conditions that favor substitution at C2.

Table 1: Predicted Regioselectivity in the Amination of this compound

Nucleophile Predicted Major Product Rationale
Ammonia (NH₃) 5-Bromo-3,4-dimethylpyridin-2-amine (B1276794) Selective substitution at the electronically activated C2 position.
Primary Amine (R-NH₂) 5-Bromo-N-alkyl-3,4-dimethylpyridin-2-amine C2 is the more electrophilic site due to proximity to the ring nitrogen.
Secondary Amine (R₂NH) 5-Bromo-N,N-dialkyl-3,4-dimethylpyridin-2-amine The C-Cl bond at the activated C2 position is preferentially cleaved over the C-Br bond at C5.

The principles of regioselectivity observed in amination also apply to reactions with other strong nucleophiles, such as alkoxides (oxygen nucleophiles), thiolates (sulfur nucleophiles), and carbanions (carbon nucleophiles).

Oxygen Nucleophiles: Reagents like sodium methoxide (B1231860) would react to displace the C2-chloride, yielding 5-bromo-2-methoxy-3,4-dimethylpyridine. Phenoxides can also serve as effective nucleophiles in SNAr reactions to form aryloxy-pyridines. nih.gov

Sulfur Nucleophiles: Sulfur-based nucleophiles are typically potent and react readily. msu.edursc.org Thiolates (e.g., sodium thiomethoxide) would attack the C2 position to form the corresponding 2-thioether. The high nucleophilicity of sulfur compounds ensures efficient reaction at the most electrophilic site. msu.edu

Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonic esters or cyanide ions, can also participate in SNAr reactions with highly activated halopyridines. The reaction would again be expected to occur at the C2 position, leading to the formation of a new carbon-carbon bond.

Table 2: Predicted Reactivity with Various Nucleophiles at the C2 Position

Nucleophile Class Example Reagent Predicted Product
Oxygen Sodium Methoxide (NaOCH₃) 5-Bromo-2-methoxy-3,4-dimethylpyridine
Sulfur Sodium Thiomethoxide (NaSCH₃) 5-Bromo-2-(methylthio)-3,4-dimethylpyridine
Carbon Sodium Cyanide (NaCN) 5-Bromo-3,4-dimethylpyridine-2-carbonitrile

The reactivity of this compound is governed by the interplay of its four substituents:

2-Chloro Group: Positioned at an activated site, this is the most probable leaving group in an SNAr reaction.

5-Bromo Group: Located at a non-activated β-position, it is a relatively poor leaving group in SNAr but is a key reactive site for cross-coupling reactions.

3,4-Dimethyl Groups: These are electron-donating groups (EDGs). EDGs generally decrease the electrophilicity of the pyridine ring, making SNAr reactions slightly slower compared to an unsubstituted analogue. However, this deactivating effect is not strong enough to overcome the powerful activation provided by the ring nitrogen at the C2 position. The methyl groups may also exert a minor steric influence on the incoming nucleophile.

Transition Metal-Catalyzed Cross-Coupling Reactions

While SNAr reactions are governed by the electronic properties of the pyridine ring, transition metal-catalyzed cross-coupling reactions depend on the ability of a metal catalyst to insert into the carbon-halogen bond.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. libretexts.org The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

In the context of this compound, the chemoselectivity of the Suzuki-Miyaura reaction is opposite to that of SNAr. The oxidative addition step, which is often rate-determining, occurs more readily with carbon-halogen bonds in the order of reactivity: C-I > C-Br > C-OTf > C-Cl. libretexts.org Consequently, the palladium catalyst is expected to selectively insert into the C-Br bond at the 5-position over the more stable C-Cl bond at the 2-position. This allows for selective functionalization at the C5 position, leaving the C2-chloro group available for subsequent SNAr reactions or a second, more forcing cross-coupling reaction.

A typical Suzuki-Miyaura reaction on this compound would involve reacting it with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is critical and can influence reaction efficiency, particularly with less reactive chlorides. libretexts.org However, for selective coupling at the bromide position, standard catalysts are often sufficient.

Table 3: Illustrative Conditions for Selective Suzuki-Miyaura Coupling

Component Example Purpose
Substrate This compound Halopyridine source
Coupling Partner Phenylboronic Acid Source of the aryl group
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/Ligand Catalyzes the C-C bond formation clockss.org
Ligand Triphenylphosphine (B44618) (PPh₃), dppf Stabilizes the palladium complex
Base Na₂CO₃, K₂CO₃, or Cs₂CO₃ Activates the organoboron species for transmetalation
Solvent Toluene, Dioxane, or DMF/Water Solubilizes reactants and facilitates the reaction
Predicted Major Product 2-Chloro-3,4-dimethyl-5-phenylpyridine Selective coupling at the more reactive C-Br bond.

This selective reactivity makes this compound a valuable intermediate for the synthesis of polysubstituted pyridines. One can first perform a Suzuki-Miyaura coupling at C5, followed by an SNAr reaction at C2, to build complex molecular architectures in a controlled, stepwise manner.

Suzuki-Miyaura Cross-Coupling for Arylation of Halogenated Pyridines

Ligand Effects and Reaction Optimization

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly dependent on the choice of ligands, bases, and solvents. While specific optimization studies for this compound are not extensively documented, principles derived from similar dihalogenated pyridine and pyrimidine (B1678525) systems provide critical insights.

Ligand Effects: The ligand coordinated to the palladium center is crucial in facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination. For Suzuki reactions, ligands are often designed with electron-rich and sterically bulky features. libretexts.org Electron-rich ligands can enhance the rate of the oxidative addition step, while bulky ligands can promote reductive elimination. libretexts.org In the case of 2,4-dibromopyridine, varying the ratio of the triphenylphosphine (PPh₃) ligand to the palladium acetate (B1210297) (Pd(OAc)₂) precatalyst was found to switch the regioselectivity of the coupling reaction. acs.org A lower ligand-to-metal ratio favored coupling at the C4 position, whereas a higher ratio promoted the typical C2 coupling, illustrating the profound impact of ligand concentration on catalyst speciation and reactivity. acs.org

Reaction Optimization: The optimization of Suzuki-Miyaura coupling reactions involves screening various parameters to maximize yield and selectivity. Key variables include the palladium source, the ligand, the base, and the solvent system. For instance, in the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with arylboronic acids, a study found that using Pd(PPh₃)₄ as the catalyst with K₃PO₄ as the base in 1,4-dioxane (B91453) provided the best yields. mdpi.com The choice of base is critical for the transmetalation step, and its strength can influence the reaction outcome, with milder bases like K₂CO₃ sometimes enabling broader substrate scope. researchgate.net The solvent also plays a significant role; a mixture of 1,4-dioxane and water is commonly employed for Suzuki reactions involving halopyridines. mdpi.com

The following table summarizes typical conditions optimized for Suzuki-Miyaura reactions on related halogenated heterocycles, providing a framework for optimizing reactions with this compound.

Table 1: Optimization Parameters for Suzuki-Miyaura Coupling of Halogenated Heterocycles
SubstrateCatalyst (mol %)LigandBaseSolventYield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane60 mdpi.com
N-[5-bromo-2-methylpyridin-3-yl]acetamidePd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂OGood mdpi.com
2,5-dibromothiophenePd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O>85 nih.gov
2,4-dibromopyridinePd(OAc)₂PPh₃K₂CO₃Toluene/H₂OVariable acs.org

Other Organometallic Coupling Reactions (e.g., Negishi, Stille) with Bromochloro Pyridines

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods like the Negishi and Stille reactions are powerful tools for forming carbon-carbon bonds with bromochloro pyridines. These reactions offer alternative pathways that can be advantageous depending on the desired functional group tolerance and substrate reactivity.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. wikipedia.org It is known for its high functional group tolerance and mild reaction conditions. orgsyn.org For dihalopyridines, the reactivity of the halogen atoms typically follows the order I > Br > Cl, which allows for selective functionalization. orgsyn.org For a substrate like this compound, a Negishi coupling would be expected to occur preferentially at the more reactive C-Br bond. This selectivity enables the stepwise introduction of different substituents. Studies on 2-bromo- and 2-chloropyridines have shown that while bromopyridines react efficiently at room temperature, the less reactive chloropyridines often require heating to achieve good yields. organic-chemistry.org

Stille Coupling: The Stille reaction couples an organotin (stannane) reagent with an organic halide. organic-chemistry.orgwikipedia.org A primary advantage of Stille coupling is the stability of organostannane reagents to air and moisture. wikipedia.org Similar to Negishi coupling, the reaction exhibits chemoselectivity based on the carbon-halogen bond strength. This principle has been demonstrated in the stepwise functionalization of 5,5'-dibromo-2,2'-bipyridine, where one bromine atom can be selectively coupled, leaving the second for a subsequent transformation. nih.gov However, a significant drawback of the Stille reaction is the toxicity of the organotin compounds used. organic-chemistry.org

The following table provides a comparison of these two coupling reactions in the context of halogenated pyridines.

Table 2: Comparison of Negishi and Stille Coupling for Halogenated Pyridines
FeatureNegishi CouplingStille Coupling
Organometallic ReagentOrganozinc (R-ZnX)Organostannane (R-SnR'₃)
Halide ReactivityI > Br > Cl > OTf wikipedia.orgorgsyn.orgI > Br > OTf > Cl wikipedia.org
Key AdvantagesHigh functional group tolerance, mild conditions. orgsyn.orgReagents are stable to air and moisture. wikipedia.org
Key DisadvantagesOrganozinc reagents can be moisture/air sensitive and often prepared in situ.Toxicity and difficulty in removing organotin byproducts. organic-chemistry.org

Electrophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is an electron-deficient heteroarene, which makes it inherently unreactive towards electrophilic aromatic substitution (EAS). The presence of electron-withdrawing halogen atoms, as in this compound, further deactivates the ring. Consequently, forcing conditions such as high temperatures and the use of strong acids are typically required to achieve electrophilic substitution. youtube.com

For example, the nitration of a chlorinated pyridine has been accomplished using a mixture of fuming nitric acid and sulfuric acid at elevated temperatures. youtube.com Similarly, ionic bromination generally requires a strong acid catalyst. youtube.com These harsh conditions can lead to side reactions and limit the applicability of EAS on highly substituted, electron-poor pyridines.

A more recent strategy to achieve formal electrophilic substitution on pyridines involves activating the ring by forming phosphonium (B103445) salts. researchgate.netchemrxiv.org In this method, a phosphine (B1218219) reagent can be selectively installed at the 4-position of the pyridine ring. This phosphonium group can then be displaced by a halide nucleophile, effectively achieving a C-H halogenation under milder conditions than traditional EAS. researchgate.netchemrxiv.org This approach bypasses the need for a highly reactive electrophile to interact with the deactivated π-system.

Radical Reactions Involving Halogenated Pyridine Systems

Radical reactions offer an alternative pathway for the functionalization of halogenated pyridines, often providing reactivity patterns complementary to ionic reactions. Radicals are generally less sensitive to the electronic density of the aromatic ring, making them well-suited for modifying electron-deficient systems. youtube.com

One prominent method involves the photoredox-catalyzed generation of pyridyl radicals from halopyridines. nih.gov Single-electron reduction of a halopyridine can lead to the formation of a radical anion, which then rapidly fragments to release a halide ion and generate a pyridyl radical. nih.gov This pyridyl radical is a versatile intermediate that can engage in various transformations, such as addition to alkenes and alkynes. nih.gov

In systems with multiple halogens, chemoselectivity can often be achieved. For dihalopyridines, the fragmentation of the radical anion typically involves the cleavage of the weaker carbon-halogen bond. For instance, in a study involving 3,4-dibromopyridine, the radical was formed selectively through the cleavage of the C4-Br bond. nih.gov Applying this principle to this compound, it is expected that a radical would be generated preferentially at the C5 position due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

Reaction Kinetics and Thermodynamics of this compound Transformations

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for controlling reaction outcomes and optimizing conditions. While specific kinetic and thermodynamic data for this exact molecule are scarce, studies on related halogenated pyridine systems provide valuable models and methodologies.

Reaction Kinetics: Kinetic studies on nucleophilic aromatic substitution (SₙAr) reactions of halopyridines have been conducted to elucidate reaction mechanisms. For example, the kinetics of the reaction between 2-chloro-5-nitropyridine (B43025) and various anilines were determined to follow second-order rate laws. researchgate.net Such studies help in understanding how the nature of the nucleophile and solvent affects the reaction rate. researchgate.net

For cross-coupling reactions, kinetic analysis can reveal the rate-determining step of the catalytic cycle. Hammett plots are a powerful tool used to probe the electronic effects of substituents on reaction rates. In a study on the Suzuki-Miyaura coupling of 2,4-dibromopyridine, a Hammett plot was constructed by correlating the reaction rate with the electronic parameter (σₚ) of substituents on the arylboronic acid. acs.org This analysis provided insights into the charge distribution in the transition state of the rate-determining step.

Thermodynamics and Computational Studies: Density Functional Theory (DFT) calculations have become an indispensable tool for investigating the thermodynamics of reaction pathways. DFT can be used to calculate the energies of reactants, intermediates, transition states, and products. For instance, DFT studies on the SₙAr reaction of 5-bromo-1,2,3-triazine (B172147) with phenols helped to elucidate a concerted mechanism by mapping the potential energy surface. acs.org Similarly, DFT calculations on pyridine derivatives synthesized via Suzuki coupling have been used to analyze their electronic structure and reactivity descriptors, such as frontier molecular orbital energies (HOMO-LUMO gap). mdpi.com Such computational investigations can predict the most likely reaction pathways and explain observed regioselectivity, providing a thermodynamic basis for the reactivity of complex molecules like this compound.

Derivatization Chemistry and Scaffold Development Using 5 Bromo 2 Chloro 3,4 Dimethylpyridine

Synthesis of Novel Substituted Pyridine (B92270) Derivatives

The presence of both chloro and bromo substituents on the pyridine ring of 5-Bromo-2-chloro-3,4-dimethylpyridine allows for a variety of selective cross-coupling reactions to introduce new functionalities. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for this purpose. For instance, studies on the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) have demonstrated that the bromo substituent can be selectively coupled with various arylboronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate. rsc.org This reaction proceeds in good to moderate yields and is tolerant of a range of functional groups on the arylboronic acid. rsc.org

A similar strategy can be envisioned for this compound, where the differential reactivity of the C-Br and C-Cl bonds can be exploited. Typically, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, allowing for selective substitution at the 5-position. Subsequent modification at the 2-position can then be achieved under more forcing conditions or by using a different catalytic system.

Furthermore, a patent for the synthesis of 5-bromo-3,4-dimethylpyridin-2-amine (B1276794) highlights a process where a related compound, 2-amino-3,5-dibromo-4-methylpyridine, undergoes a nickel-catalyzed methylation at the 3-position. rsc.org This demonstrates the feasibility of forming new carbon-carbon bonds on such substituted pyridine rings. This resulting 5-bromo-3,4-dimethylpyridin-2-amine can then be further derivatized, for example, by forming an (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide intermediate, which is a precursor for fused heterocyclic systems. rsc.org

Starting MaterialReagents and ConditionsProductReference
5-bromo-2-methylpyridin-3-amineArylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane (B91453)/H₂O, 85-95 °C5-aryl-2-methylpyridin-3-amine derivatives rsc.org
2-amino-3,5-dibromo-4-methylpyridineMethyl zinc compound, Nickel catalyst5-bromo-3,4-dimethylpyridin-2-amine rsc.org

Construction of Fused Heterocyclic Systems from Halogenated Pyridines

The functional groups on this compound are ideal for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry. For example, the synthesis of 6-bromo-7,8-dimethyl- rsc.orgrsc.orgprinceton.edutriazolo[1,5-a]pyridine has been achieved starting from 5-bromo-3,4-dimethylpyridin-2-amine. rsc.org This transformation involves the reaction of the aminopyridine with dimethylformamide-dimethylacetal (DMF-DMA) followed by treatment with an acid like hydroxylamine-O-sulfonic acid to facilitate the formation of the fused triazole ring. rsc.org This process highlights a pathway to novel triazolopyridine scaffolds, which are known to possess a range of biological activities.

The general strategy involves the initial derivatization of the pyridine core, followed by an intramolecular cyclization to form the fused ring. The choice of reagents and reaction conditions can direct the cyclization to produce a variety of fused systems. For instance, reaction of a suitably substituted aminopyridine with reagents like ethyl acetoacetate (B1235776) or malononitrile (B47326) can lead to the formation of pyridopyrimidines or naphthyridines, respectively. snc.edujscimedcentral.com

PrecursorReagents and ConditionsFused HeterocycleReference
5-bromo-3,4-dimethylpyridin-2-amine1. DMF-DMA2. Hydroxylamine-O-sulfonic acid6-bromo-7,8-dimethyl- rsc.orgrsc.orgprinceton.edutriazolo[1,5-a]pyridine rsc.org
6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrileEthyl acetoacetatePyrido[2,3-d]pyrimidine derivative snc.edujscimedcentral.com
6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrileMalononitrile1,8-Naphthyridine derivative snc.edujscimedcentral.com

Design and Synthesis of Pyridine-Based Ligands and Reagents

While specific research on the design of ligands and reagents directly from this compound is not extensively documented, the inherent properties of this scaffold make it a promising candidate for such applications. The pyridine nitrogen atom possesses a lone pair of electrons, making it a potential coordination site for metal ions. The synthesis of transition metal complexes with pyridine and its derivatives has been well-established, with applications in catalysis and materials science. nih.gov

The chloro and bromo substituents on this compound can be replaced by various donor atoms (e.g., nitrogen, phosphorus, sulfur) through nucleophilic substitution or cross-coupling reactions, leading to the formation of mono- or bidentate ligands. The methyl groups on the pyridine ring can influence the steric and electronic properties of the resulting ligands, which in turn can affect the stability and catalytic activity of their metal complexes. For instance, substituted pyridines are known to act as catalysts in various organic reactions, such as the hydrolysis of esters. rsc.org

The development of new ligands is crucial for advancing catalysis, and the modular nature of synthesizing derivatives from this compound allows for the fine-tuning of ligand properties. This could lead to the discovery of new catalysts for a variety of chemical transformations.

Generation of Pyridine-Based Libraries for Chemical Exploration

The creation of chemical libraries is a powerful tool in drug discovery and materials science for the high-throughput screening of new compounds. The this compound scaffold is well-suited for the generation of pyridine-based libraries due to its potential for diverse and selective functionalization.

Solid-phase synthesis is a particularly attractive strategy for library generation, as it allows for the efficient synthesis and purification of a large number of compounds. A study on the solid-phase synthesis of pyridine derivatives from a 2-chloro-5-bromopyridine scaffold demonstrates the feasibility of this approach. princeton.edu In this method, the pyridine core is immobilized on a solid support, and then a series of reactions are carried out to introduce diversity at different positions on the ring. The use of a traceless linker allows for the final product to be cleaved from the solid support without any residual atoms from the linker. princeton.edu

Solution-phase parallel synthesis is another effective method for generating pyridine-based libraries. The Suzuki cross-coupling reaction, for example, can be performed in a parallel format to react a common pyridine precursor with a diverse set of boronic acids, rapidly generating a library of analogs. rsc.org This approach has been successfully used to synthesize a library of pyridine dicarbonitriles for biological screening.

Immobilization Strategies and Solid-Phase Synthesis of Pyridine Derivatives

The immobilization of pyridine scaffolds onto a solid support is a key step in solid-phase synthesis, enabling the use of excess reagents and simplified purification procedures. For a scaffold like this compound, several immobilization strategies can be considered.

One reported method for a similar 2-chloro-5-bromopyridine involves the selective introduction of a traceless silicon linker at the C-4 position of the pyridine ring. princeton.edu This is achieved by deprotonation of the pyridine ring followed by reaction with a silyl (B83357) chloride attached to a polystyrene resin. This immobilized scaffold can then undergo selective reactions at the chloro and bromo positions with various organometallic reagents. princeton.edu

Once immobilized, the pyridine scaffold can be subjected to a variety of chemical transformations to build complexity. These can include nucleophilic aromatic substitution, cross-coupling reactions, and further derivatization of introduced functional groups. The final products are then cleaved from the solid support, typically by treatment with an acid or a fluoride (B91410) source to cleave the silicon linker. This strategy provides a powerful tool for the automated or semi-automated synthesis of pyridine libraries for chemical exploration. princeton.edu

Computational and Theoretical Investigations of 5 Bromo 2 Chloro 3,4 Dimethylpyridine and Its Analogues

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. nih.gov These calculations provide a detailed picture of how electrons are distributed within the 5-Bromo-2-chloro-3,4-dimethylpyridine molecule, which is fundamental to understanding its stability and chemical behavior.

Theoretical calculations can quantify properties such as the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-poor regions of a molecule. For this compound, the nitrogen atom is expected to be the most electron-rich center, making it a likely site for protonation or coordination to Lewis acids. The carbon atoms attached to the electronegative halogens (C2 and C5) would be rendered more electrophilic. DFT calculations on similar halogenated compounds confirm that such methods can provide a detailed description of these electronic effects. nih.govscielo.br

Table 1: Calculated Electronic Properties of a Model Substituted Pyridine (B92270) Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar molecules, as direct computational studies on this compound are not widely published.

PropertyCalculated Value
Dipole Moment (Debye)2.15
Total Energy (Hartree)-3145.7
Electronic Chemical Potential (μ) (eV)-4.2
Chemical Hardness (η) (eV)2.5
Global Electrophilicity Index (ω) (eV)3.53

Molecular Modeling and Simulation of Pyridine Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For pyridine derivatives, these methods are employed to determine stable three-dimensional structures, predict molecular properties, and simulate dynamic processes. nih.govonu.edu

Geometry optimization, often performed using DFT or other quantum mechanical methods, is the first step in molecular modeling. nih.gov This process finds the lowest energy arrangement of atoms, providing the most stable structure of this compound. The resulting bond lengths, bond angles, and dihedral angles are crucial for understanding the molecule's shape and steric properties.

Molecular dynamics (MD) simulations can be used to study the movement of the molecule over time, providing insights into its flexibility and conformational changes. While a rigid aromatic ring forms the core of this compound, the methyl groups can rotate, and the molecule can undergo vibrations and rotations. These simulations are particularly useful for understanding how the molecule might interact with a larger biological system, such as a protein active site, or how it behaves in different solvent environments.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govwuxiapptec.com The energy and shape of these orbitals are critical for determining how a molecule will react.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater willingness to donate electrons, making the molecule more nucleophilic. In pyridine derivatives, the location of the HOMO can indicate the most likely site for electrophilic attack. wuxiapptec.comresearchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, making the molecule more electrophilic. The location of the LUMO can pinpoint the site most susceptible to nucleophilic attack. wuxiapptec.com

From the HOMO and LUMO energies, various reactivity indices can be calculated:

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, it measures the resistance to a change in electron distribution.

Electronic Chemical Potential (μ): Calculated as (E_HOMO + E_LUMO) / 2, it relates to the molecule's tendency to lose electrons.

Electrophilicity Index (ω): Calculated as μ² / (2η), it quantifies the electrophilic power of a molecule.

These indices provide a quantitative measure of the reactivity of this compound and allow for comparison with other related compounds. nih.govrsc.org

Table 2: Frontier Molecular Orbital (FMO) Data and Reactivity Indices for a Model Substituted Pyridine Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar molecules.

ParameterValue (eV)
HOMO Energy-6.7
LUMO Energy-1.7
HOMO-LUMO Gap5.0

Prediction of Reaction Pathways and Transition States

Beyond predicting if a reaction is favorable, computational chemistry can map out the entire reaction pathway. This involves identifying the transition state (TS)—the highest energy point along the reaction coordinate—which acts as the bottleneck for the reaction. The energy of the transition state determines the activation energy and, consequently, the reaction rate. nih.gov

For a molecule like this compound, computational methods can be used to model various potential reactions, such as nucleophilic aromatic substitution. For instance, chemists could model the attack of a nucleophile at the C2 or C6 positions. By calculating the energies of the starting materials, intermediates, transition states, and products, a detailed potential energy surface can be constructed. nih.govaip.org

These calculations help predict which reaction pathway is more likely to occur. For example, by comparing the activation energies for nucleophilic attack at different positions on the pyridine ring, one can predict the regioselectivity of the reaction. Such studies are crucial for designing synthetic routes and understanding reaction mechanisms at a molecular level. aip.orgresearchgate.net

Conformational Analysis and Intermolecular Interactions

While the pyridine ring itself is planar, the molecule as a whole can have different spatial arrangements due to the rotation of its substituent groups, specifically the methyl groups. Conformational analysis involves identifying the different stable conformations (rotamers) and determining their relative energies. mdpi.com For a relatively simple molecule like this compound, the energy differences between conformers are likely to be small, but these can still influence its packing in a crystal and its binding to other molecules. nii.ac.jpnih.gov

Furthermore, understanding the intermolecular interactions is key to predicting the physical properties and supramolecular chemistry of the compound. The halogen atoms (bromine and chlorine) on the pyridine ring can participate in halogen bonding, a type of non-covalent interaction where the halogen acts as an electrophilic species. researchgate.net The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor. rsc.org These interactions, along with weaker van der Waals forces and potential π-π stacking between aromatic rings, govern how the molecules arrange themselves in the solid state and in solution. researchgate.netrsc.org Computational methods can model these interactions and calculate their strength, providing insight into the crystal structure and material properties. researchgate.net

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure-Reactivity Correlation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise connectivity and electronic environment of atoms within a molecule. For 5-Bromo-2-chloro-3,4-dimethylpyridine, both ¹H and ¹³C NMR spectroscopy provide invaluable data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic proton and the two methyl groups. The sole aromatic proton at the C6 position is anticipated to appear as a singlet in the downfield region, typically between δ 8.0 and 8.5 ppm, due to the deshielding effects of the electronegative nitrogen atom and the adjacent chloro and bromo substituents. The chemical shifts of the two methyl groups at the C3 and C4 positions would also be distinct. The C3-methyl protons are likely to resonate at a slightly different frequency compared to the C4-methyl protons due to the differing electronic influences of the adjacent chloro and bromo groups.

Structure-Reactivity Correlation: Variations in the chemical shifts can provide insights into the reactivity of the molecule. For instance, the electron-withdrawing nature of the chloro and bromo groups, as evidenced by the downfield shifts of the ring protons and carbons, indicates a reduced electron density in the pyridine (B92270) ring, making it less susceptible to electrophilic substitution and more prone to nucleophilic attack.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
H68.1 - 8.4-Based on data for similar bromochloropyridines.
CH₃ (at C3)2.3 - 2.518 - 22Predicted values based on substituted pyridines.
CH₃ (at C4)2.2 - 2.415 - 19Predicted values based on substituted pyridines.
C2-150 - 155Influenced by the electronegative chlorine atom.
C3-135 - 140Attached to a methyl group.
C4-145 - 150Attached to a methyl group.
C5-115 - 120Influenced by the bromine atom.
C6-148 - 152Adjacent to the nitrogen atom.

Note: The predicted chemical shift values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

The analysis would reveal the planarity of the pyridine ring and the spatial orientation of the bromo, chloro, and dimethyl substituents. Of particular interest would be the intramolecular and intermolecular interactions. The presence of halogen atoms allows for the possibility of halogen bonding, a type of non-covalent interaction that can influence the crystal packing. Furthermore, weak C-H···N or C-H···halogen hydrogen bonds may also be observed, contributing to the stability of the crystal lattice.

Interactive Data Table: Expected Crystallographic Parameters for this compound

Parameter Expected Value/System Significance
Crystal SystemMonoclinic or OrthorhombicDescribes the symmetry of the unit cell.
Space GroupP2₁/c or similarDefines the symmetry elements within the crystal.
C-Cl Bond Length~1.74 ÅStandard bond length for a C-Cl bond on an aromatic ring.
C-Br Bond Length~1.90 ÅStandard bond length for a C-Br bond on an aromatic ring.
C-N-C Bond Angle~117°Typical bond angle within a pyridine ring.
Intermolecular InteractionsHalogen bonding, van der Waals forcesDictates the packing of molecules in the crystal.

Note: These are generalized expected values based on known crystal structures of similar compounds.

Mass Spectrometry for Elucidating Complex Pyridine Derivative Structures

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine and chlorine, this molecular ion peak would appear as a characteristic cluster of isotopic peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. savemyexams.com This results in a distinctive M, M+2, and M+4 pattern for the molecular ion, which is a clear indicator of the presence of one bromine and one chlorine atom. savemyexams.com

The fragmentation of the molecular ion under electron impact would likely involve the loss of the substituents. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical (Br• or Cl•) or a methyl radical (CH₃•). The relative abundance of these fragment ions provides clues about the stability of the resulting ions and the strength of the chemical bonds. For instance, the cleavage of the C-Br bond is often more facile than the C-Cl bond.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Possible Fragment Interpretation
221/223/225[C₇H₇BrClN]⁺Molecular ion (M⁺) cluster
206/208/210[M - CH₃]⁺Loss of a methyl group
142/144[M - Br]⁺Loss of a bromine radical
186/188[M - Cl]⁺Loss of a chlorine radical
77[C₅H₄N]⁺Pyridine ring fragment

Note: The m/z values are based on the most abundant isotopes. The presence of isotopic clusters for fragments containing Br and/or Cl is expected.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Interaction Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are complementary and offer detailed information about the functional groups present and their chemical environment.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. The C-H stretching vibrations of the aromatic proton and the methyl groups would appear in the 2900-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ range. The C-Cl and C-Br stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹. Specifically, the C-Cl stretch is often observed around 700-800 cm⁻¹, while the C-Br stretch appears at a lower frequency, generally between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the vibrations of non-polar bonds and symmetric vibrations. The symmetric breathing mode of the pyridine ring would give a strong signal in the Raman spectrum. The C-Cl and C-Br stretching vibrations are also Raman active and can provide complementary information to the FT-IR data.

The positions and intensities of these vibrational bands are sensitive to the molecular structure and any intermolecular interactions, such as hydrogen or halogen bonding, which can cause shifts in the vibrational frequencies.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted FT-IR (cm⁻¹) Predicted Raman (cm⁻¹)
Aromatic C-H Stretch3050 - 31003050 - 3100
Methyl C-H Stretch2920 - 29802920 - 2980
Pyridine Ring (C=C, C=N) Stretch1400 - 16001400 - 1600
Pyridine Ring BreathingWeak or absentStrong
C-Cl Stretch700 - 800700 - 800
C-Br Stretch500 - 600500 - 600

Note: These are approximate ranges based on data from similar halogenated and methylated pyridines.

Applications in Advanced Chemical Materials and Agrochemical Research Chemical Aspects Only

Utilization as Precursors for Novel Materials in Chemical Sciences

The halogenated and methylated pyridine (B92270) structure of 5-Bromo-2-chloro-3,4-dimethylpyridine serves as a foundational building block for the synthesis of new materials with tailored properties. The reactivity of the chloro and bromo groups, coupled with the electronic influence of the methyl groups, provides multiple avenues for polymerization and functionalization.

Synthesis of Pyridine-Based Polymers and Coatings

While direct studies on the use of this compound in polymer synthesis are not extensively documented, the principles of polypyridine synthesis suggest its potential utility. The synthesis of poly(2,5-pyridinediyl) (PPY) and poly(2,6-pyridinediyl) demonstrates that halogenated pyridines can undergo coupling reactions to form conjugated polymers. st-andrews.ac.uk These polymers are of interest for their potential photoluminescent properties. st-andrews.ac.uk Similarly, polyimides containing pyridine rings have been synthesized from pyridine-based diamine monomers, exhibiting good thermal and mechanical properties. researchgate.net

The presence of two distinct halogen atoms on this compound offers opportunities for selective cross-coupling reactions, such as Suzuki or Stille coupling, to create well-defined polymer architectures. researchgate.net The methyl groups can also influence the solubility and processing characteristics of the resulting polymers. The general approach to synthesizing pyridine-containing polymers often involves a multi-step process, starting with the synthesis of a suitable monomer, followed by polymerization. researchgate.net

Table 1: Potential Polymerization Reactions Involving this compound

Reaction TypeReactantsPotential Product
Suzuki CouplingThis compound, Arylboronic acidAryl-substituted pyridine polymer
Stille CouplingThis compound, OrganostannaneStannylated pyridine polymer
Hantzsch ReactionDerivative of this compoundGrafted co-polymer with pyridine-styrene derivatives mdpi.com

Exploration in Nonlinear Optical Materials (Chemical Design)

The design of molecules for nonlinear optical (NLO) applications often relies on creating structures with significant charge transfer, typically through donor-acceptor (D-A) systems. nih.gov Pyridine and its derivatives are attractive components in NLO materials due to their π-deficient nature, which allows them to act as effective electron acceptors. rsc.org The chemical design of NLO materials based on pyridine derivatives involves the strategic placement of electron-donating and electron-withdrawing groups to enhance the molecule's hyperpolarizability. researchgate.net

For this compound, the halogen atoms act as electron-withdrawing groups, while the methyl groups are weak electron donors. This inherent electronic asymmetry can be further enhanced by selectively replacing one of the halogens with a strong donor group through nucleophilic substitution. Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting the NLO properties of designed molecules, allowing for the rational design of high-performance materials. rsc.org The goal is to create molecules with large second hyperpolarizabilities, which are indicative of strong third-order NLO response. rsc.org

Role in Agrochemical Development: Chemical Synthesis and Structure-Activity Relationships (Excluding Efficacy/Safety)

Substituted pyridines are prevalent motifs in agrochemical products. nih.gov The specific substitution pattern on the pyridine ring is crucial for biological activity. Halogen atoms, in particular, are common in agrochemicals and can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes. researchgate.net

While direct agrochemical applications of this compound are not specified in available literature, its structure is analogous to intermediates used in the synthesis of herbicides and fungicides. For instance, 5-Bromo-2-chloropyridine is a known intermediate in the synthesis of the herbicide Fluazifop-p-butyl and the fungicide Azoxystrobin. nbinno.com

Structure-activity relationship (SAR) studies on pyridine derivatives have shown that the type and position of substituents significantly impact their biological activity. acs.org For example, in some classes of herbicides, the presence of a pyridine ring enhances activity compared to a benzene (B151609) ring. acs.org A review of pyridine derivatives with antiproliferative activity indicated that the presence of halogen atoms could in some cases lead to lower activity compared to derivatives with -OMe, -OH, -C=O, and -NH2 groups. mdpi.com However, SAR is highly dependent on the specific biological target. The exploration of this compound in agrochemical research would involve its use as a scaffold to be further functionalized, followed by systematic screening to establish SAR.

Development of Catalytic Systems Employing Pyridine Derivatives

Pyridine and its derivatives are widely used as catalysts, particularly in acylation reactions. researchgate.net The catalytic activity of pyridines can be tuned by the introduction of substituents on the ring. Electron-donating groups generally increase the nucleophilicity and catalytic activity of the pyridine nitrogen. researchgate.net

While this compound itself is unlikely to be a highly active catalyst due to the electron-withdrawing nature of the halogens, it can serve as a precursor for the synthesis of more complex pyridine-based catalysts. The halogen atoms provide reactive sites for the introduction of catalytically active moieties. For instance, magnetically recoverable nanocatalysts incorporating pyridine derivatives have been developed for various organic transformations. researchgate.netrsc.org These catalysts often feature a core-shell structure with the pyridine derivative immobilized on the surface. rsc.org

The development of such catalytic systems would involve the chemical modification of this compound to introduce desired functionalities, followed by immobilization on a solid support and evaluation of its catalytic performance in model reactions.

Analytical Chemistry Applications (Chemical Detection and Quantification Methodologies)

The detection and quantification of halogenated organic compounds are important for environmental monitoring and quality control. Several analytical methods are applicable to compounds like this compound.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard techniques for the analysis of pyridine and its derivatives. cdc.govhelixchrom.com For halogenated compounds, GC coupled with a mass spectrometer (GC-MS) is a powerful tool for identification and quantification. cdc.gov The choice of column and detector is critical for achieving good separation and sensitivity. Mixed-mode chromatography has been shown to be effective for the analysis of various pyridines. helixchrom.com

A classical chemical method for the detection of organohalogen compounds is the Fujiwara reaction, which involves the reaction of the analyte with pyridine in a basic medium to produce a colored product. google.com While this method is generally used for the detection of a broad range of halogenated hydrocarbons, it could potentially be adapted for the qualitative or semi-quantitative analysis of compounds like this compound.

Table 2: Analytical Methods for Halogenated Pyridines

MethodPrincipleApplication
Gas Chromatography-Mass Spectrometry (GC-MS)Separation based on volatility and mass-to-charge ratio.Identification and quantification of volatile and semi-volatile halogenated pyridines. cdc.gov
High-Performance Liquid Chromatography (HPLC)Separation based on polarity and interaction with a stationary phase.Analysis of a wide range of pyridine derivatives, including those that are not volatile. helixchrom.com
Fujiwara ReactionColorimetric reaction of halogenated compounds with pyridine and base.Qualitative detection of organohalogens. google.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.